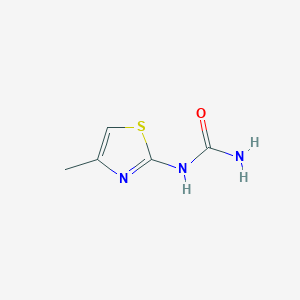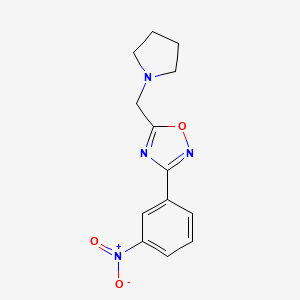
1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds containing the oxadiazole ring are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitrophenyl and pyrrolidinylmethyl groups may impart unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For this specific compound, the synthesis might involve:
Step 1: Preparation of the amidoxime precursor.
Step 2: Reaction with a carboxylic acid derivative containing the 3-nitrophenyl group.
Step 3: Cyclization to form the oxadiazole ring.
Step 4: Introduction of the pyrrolidinylmethyl group through alkylation or similar reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group may be susceptible to oxidation under certain conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitro-oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazole derivatives have been studied for various applications, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Potential antimicrobial, antifungal, and antiviral agents.
Medicine: Investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific biological activity. For example:
Antimicrobial Activity: May involve the inhibition of bacterial enzymes or disruption of cell membranes.
Anticancer Activity: Could involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: The parent compound without additional substituents.
3-(3-Nitrophenyl)-1,2,4-oxadiazole: Lacks the pyrrolidinylmethyl group.
5-(1-Pyrrolidinylmethyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group.
Uniqueness
The combination of the 3-nitrophenyl and 1-pyrrolidinylmethyl groups in 1,2,4-oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- may impart unique properties such as enhanced biological activity or specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
89250-42-0 |
|---|---|
Molekularformel |
C13H14N4O3 |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
3-(3-nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14N4O3/c18-17(19)11-5-3-4-10(8-11)13-14-12(20-15-13)9-16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2 |
InChI-Schlüssel |
MJAQLXGMCDUWPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)


![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
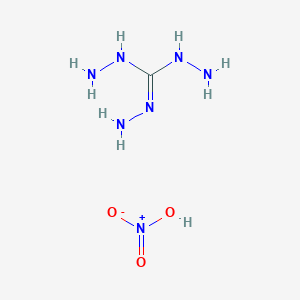
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
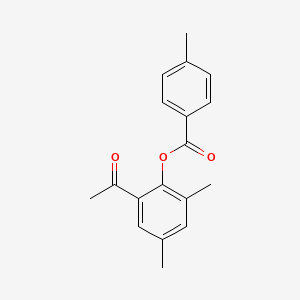

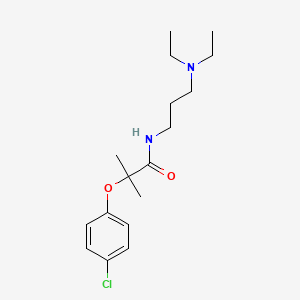
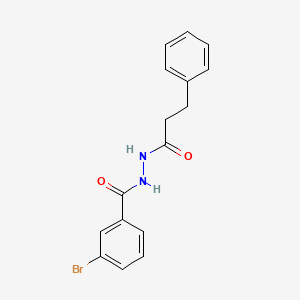
![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
